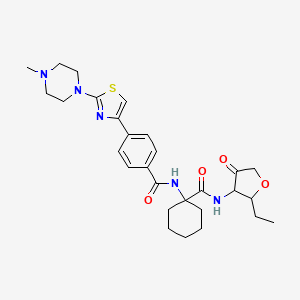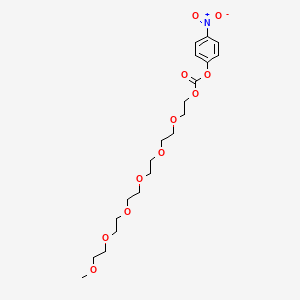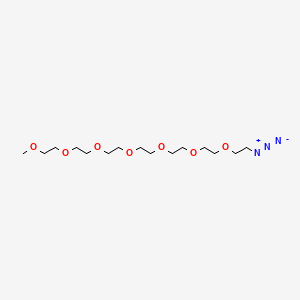
MV061194
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MV061194 is a potent and selective inhibitor of cathepsin K, an enzyme involved in the degradation of collagen and other extracellular matrix proteins. Cathepsin K is primarily expressed in osteoclasts, the cells responsible for bone resorption. By inhibiting cathepsin K, this compound has potential therapeutic applications in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MV061194 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general synthetic strategies for similar compounds often involve the use of protecting groups, selective functional group transformations, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MV061194 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Major Products
Scientific Research Applications
MV061194 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cathepsin K and its effects on collagen degradation.
Biology: Investigated for its role in modulating osteoclast activity and bone resorption.
Medicine: Potential therapeutic agent for treating osteoporosis and other bone-related diseases.
Industry: May be used in the development of new materials or coatings that require controlled degradation properties
Mechanism of Action
MV061194 exerts its effects by selectively inhibiting cathepsin K. The inhibition of cathepsin K prevents the breakdown of collagen and other extracellular matrix proteins, thereby reducing bone resorption. The molecular targets of this compound include the active site of cathepsin K, where it binds and blocks the enzyme’s activity. This inhibition disrupts the normal function of osteoclasts, leading to decreased bone degradation .
Comparison with Similar Compounds
Similar Compounds
Odanacatib: Another cathepsin K inhibitor with similar therapeutic applications.
Balicatib: A selective cathepsin K inhibitor studied for its effects on bone resorption.
Relacatib: Inhibits cathepsin K and has been investigated for its potential in treating osteoporosis
Uniqueness
MV061194 is unique in its high potency and selectivity for cathepsin K compared to other inhibitors. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .
Properties
CAS No. |
1021423-50-6 |
|---|---|
Molecular Formula |
C28H37N5O4S |
Molecular Weight |
539.7 |
IUPAC Name |
N-[1-[(2-ethyl-4-oxooxolan-3-yl)carbamoyl]cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide |
InChI |
InChI=1S/C28H37N5O4S/c1-3-23-24(22(34)17-37-23)30-26(36)28(11-5-4-6-12-28)31-25(35)20-9-7-19(8-10-20)21-18-38-27(29-21)33-15-13-32(2)14-16-33/h7-10,18,23-24H,3-6,11-17H2,1-2H3,(H,30,36)(H,31,35) |
InChI Key |
BXZBNVSSBNQNPK-BJKOFHAPSA-N |
SMILES |
CCC1C(C(=O)CO1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C4=CSC(=N4)N5CCN(CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MV-061194; MV 061194; MV061194 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)
